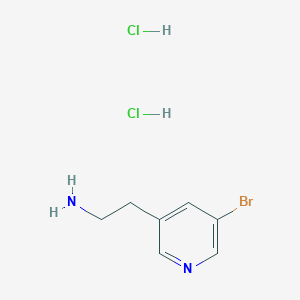

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride

描述

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride (CAS: 1965308-90-0) is a brominated pyridine derivative with the molecular formula C₇H₁₀BrClN₂ and a molar mass of 237.53 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group at the 3-position, forming a primary amine salt with two hydrochloric acid molecules.

属性

IUPAC Name |

2-(5-bromopyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-3-6(1-2-9)4-10-5-7;;/h3-5H,1-2,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOFBWMQHXWFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the bromination of 3-pyridyl ethylamine using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The bromination step is followed by the addition of ethylamine under controlled conditions. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

化学反应分析

Types of Reactions

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products

Substitution: Formation of 2-(5-substituted-pyridin-3-yl)-ethylamine derivatives.

Oxidation: Formation of 2-(5-Bromo-pyridin-3-yl)-ethylamine N-oxide.

Reduction: Formation of 2-(5-Bromo-piperidin-3-yl)-ethylamine.

科学研究应用

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

作用机制

The mechanism of action of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

相似化合物的比较

2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride

- Molecular Formula : C₇H₁₀BrClN₂O

- Key Differences :

- Structural Variation : The ethylamine group is linked to the pyridine ring via an ether oxygen instead of a direct carbon-nitrogen bond.

- Implications :

- Reduced basicity of the amine due to electron-withdrawing effects of the oxygen atom.

Histamine Dihydrochloride (2-(4-Imidazolyl)ethylamine Dihydrochloride)

- Molecular Formula : C₅H₁₁Cl₂N₃

- Key Differences :

- Core Structure : Replaces pyridine with an imidazole ring , which is aromatic and capable of hydrogen bonding via its two nitrogen atoms.

- Implications :

- Imidazole’s tautomerism and stronger basicity (pKa ~ 9.8) contrast with pyridine’s weaker basicity (pKa ~ 1.7 for protonated pyridine) .

- Histamine’s biological activity as a neurotransmitter highlights the importance of aromatic heterocycle selection in drug design.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

- Molecular Formula : C₁₆H₂₄Br₂Cl₂N₂

- Key Differences :

- The dichlorophenyl group enhances hydrophobicity and receptor-binding affinity, as seen in sigma receptor ligands.

2-Bromo-3-methylpyridine

- Molecular Formula : C₆H₆BrN

- Key Differences :

- Lacks an amine group , containing only a bromine and methyl substituent on the pyridine ring.

- Implications :

- The methyl group’s electron-donating effect increases pyridine’s electron density, making it less reactive toward electrophilic substitution compared to the target compound’s ethylamine-substituted derivative .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Counterion | Notable Properties |

|---|---|---|---|---|---|

| 2-(5-Bromo-pyridin-3-yl)-ethylamine diHCl | C₇H₁₀BrClN₂ | 237.53 | 5-Bromo, 3-ethylamine | Dihydrochloride | Primary amine, polar, water-soluble |

| 2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl | C₇H₁₀BrClN₂O | 267.98 | 5-Bromo, 3-ether-linked ethylamine | Hydrochloride | Increased lipophilicity |

| Histamine diHCl | C₅H₁₁Cl₂N₃ | 184.07 | Imidazole, ethylamine | Dihydrochloride | Bioactive, hydrogen-bonding capable |

| BD 1008 | C₁₆H₂₄Br₂Cl₂N₂ | 489.01 | 3,4-Dichlorophenyl, pyrrolidine | Dihydrobromide | Sigma receptor ligand |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 5-Bromo, 3-methyl | None | Electron-rich pyridine derivative |

Research Findings and Implications

Reactivity in Cross-Coupling Reactions :

- The bromine atom in 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride makes it a candidate for Suzuki-Miyaura couplings , similar to 2-bromo-3-methylpyridine . However, the ethylamine group may require protection during such reactions to avoid side interactions.

Solubility and Formulation :

- The dihydrochloride salt form enhances water solubility compared to neutral analogs like 2-bromo-3-methylpyridine. This property is critical for pharmaceutical applications requiring bioavailability .

生物活性

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

- Molecular Formula : C8H10BrCl2N

- Molecular Weight : 256.99 g/mol

- CAS Number : 1185186-72-9

Biological Activity

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Properties : The compound has shown promise in vitro against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- CEM (human T-lymphocyte)

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially modulating signaling pathways involved in neuronal survival and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : It may bind to neurotransmitter receptors or enzymes, altering their activity and affecting cellular signaling pathways.

- Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic factors such as caspase-3 in cancer cells, promoting programmed cell death.

Case Studies

- Study on Anticancer Activity : A study published in PLOS ONE evaluated the efficacy of various pyridine derivatives, including this compound, against cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents .

- Neuroprotection Research : Another investigation focused on the neuroprotective properties of this compound in a mouse model of neurodegeneration. The results indicated a reduction in neuronal loss and improved cognitive function post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。